

HSP70/SIRT2-IN-1: A Technical Guide to a Dual Inhibitor Probe

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Compound of Interest

Compound Name: HSP70/SIRT2-IN-1

Cat. No.: B15583972

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Introduction

HSP70/SIRT2-IN-1, also identified as compound 2a in recent literature, is a novel small molecule that functions as a dual inhibitor of Heat Shock Protein 70 (HSP70) and Sirtuin 2 (SIRT2).[1] As a chemical probe, it offers a valuable tool for investigating the intertwined roles of these two critical proteins in cellular homeostasis, stress response, and disease pathogenesis. HSP70 is a molecular chaperone essential for protein folding and quality control, while SIRT2 is an NAD⁺-dependent deacetylase involved in the regulation of numerous cellular processes, including cell cycle, genomic stability, and metabolism. The simultaneous inhibition of both targets by a single molecule provides a unique opportunity to explore the synergistic or antagonistic effects of targeting these pathways, particularly in the context of oncology and neurodegenerative diseases. This document provides an in-depth technical overview of **HSP70/SIRT2-IN-1**, including its inhibitory profile, relevant experimental protocols, and the signaling pathways it is poised to modulate.

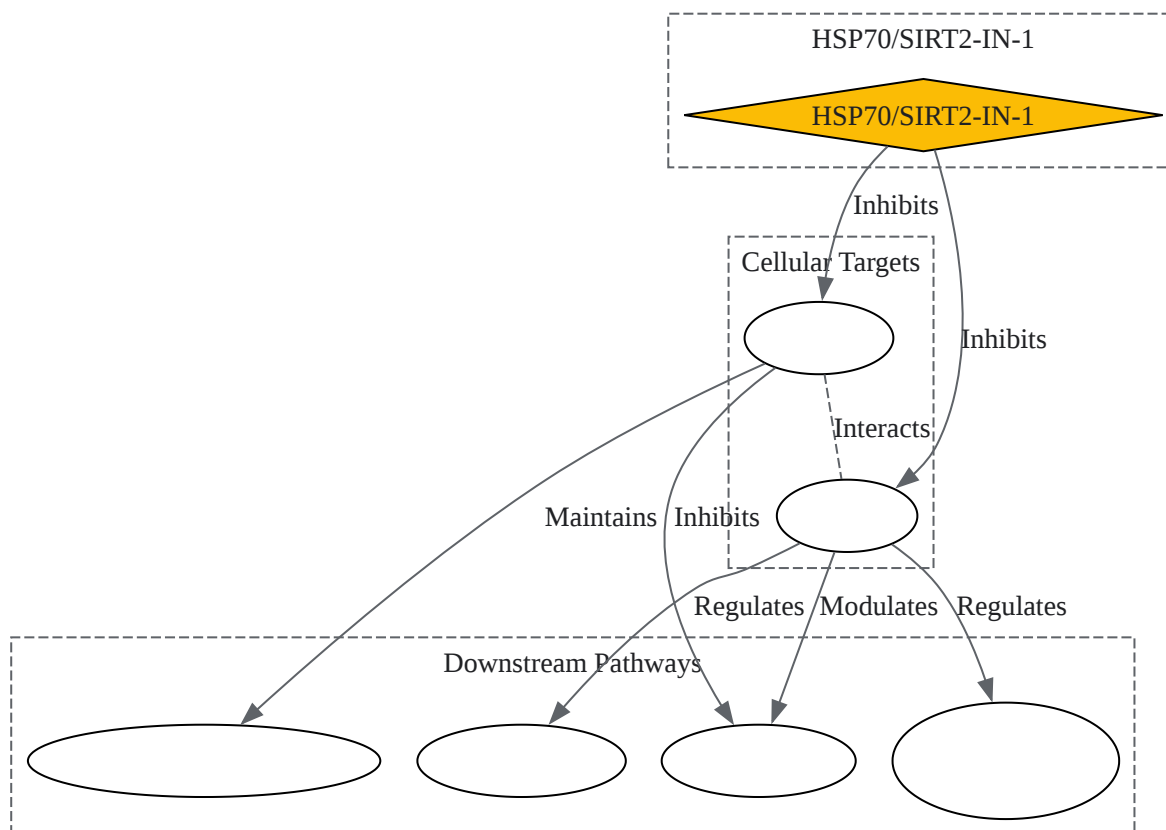
Quantitative Data

The inhibitory activity of **HSP70/SIRT2-IN-1** has been characterized against both of its targets. The following table summarizes the available quantitative data for this compound and a structurally related dual inhibitor, HSP70/SIRT2-IN-2 (compound 1a), for comparative purposes.

Compound	Target	IC50	Percent Inhibition	Notes
HSP70/SIRT2-IN-1 (Compound 2a)	SIRT2	17.3 ± 2.0 µM	Thiazole-based inhibitor.	
HSP70	Not Determined	40% at 10 µM	A specific IC50 value has not been reported.	
HSP70/SIRT2-IN-2 (Compound 1a)	SIRT2	45.1 ± 5.0 µM	Structurally related thiazole-based inhibitor.	
HSP70	Not Determined	Higher than 2a	Reported to be a more potent HSP70 inhibitor than 2a.	

Signaling Pathways

The dual inhibition of HSP70 and SIRT2 by **HSP70/SIRT2-IN-1** is expected to impact a confluence of signaling pathways critical in cancer and other diseases. HSP70 is a key regulator of cell survival and apoptosis, often overexpressed in cancer cells where it promotes malignancy.[2][3][4] SIRT2 also has multifaceted roles in cancer, acting as both a tumor suppressor and an oncogene depending on the context.[5][6] The interplay between HSP70 and SIRT2 is an emerging area of research, with evidence suggesting a direct interaction and functional relationship, particularly in the regulation of autophagy and apoptosis.[2]



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Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to characterize the function of **HSP70/SIRT2-IN-1**. These protocols are based on established assays for HSP70 and SIRT2 activity.

HSP70 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of HSP70, which is essential for its chaperone function. Inhibition of this activity is a primary mechanism for HSP70-targeting drugs.

Materials:

- Purified recombinant human HSP70 and HSP40 (co-chaperone)
- HSP70 Assay Buffer (e.g., 100 mM Tris, 20 mM KCl, 6 mM MgCl₂, 0.01% Triton X-100, pH 7.4)
- ATP solution
- **HSP70/SIRT2-IN-1**
- ADP-Glo™ Kinase Assay kit
- 96-well plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare serial dilutions of **HSP70/SIRT2-IN-1** in DMSO and then dilute in HSP70 Assay Buffer to create 4x working solutions.
- Add 5 µL of the 4x compound solution or vehicle control (DMSO in assay buffer) to the wells of a 96-well plate.
- Prepare a 2x enzyme mixture of HSP70 and HSP40 in HSP70 Assay Buffer and add 10 µL to each well.
- Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
- Initiate the reaction by adding 5 µL of a 2x ATP solution to each well.
- Incubate the plate at 37°C for 60 minutes.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

- Luminescence is measured using a plate reader, and the data is used to determine the IC₅₀ value of the inhibitor.

SIRT2 Enzymatic Activity Assay

This fluorometric assay measures the deacetylase activity of SIRT2.

Materials:

- Purified recombinant human SIRT2
- SIRT2 Assay Buffer
- Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)
- NAD⁺
- SIRT2 Developer solution
- **HSP70/SIRT2-IN-1**
- 96-well black plates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of **HSP70/SIRT2-IN-1** in a suitable solvent and then dilute in SIRT2 Assay Buffer.
- In a 96-well black plate, add the SIRT2 enzyme, NAD⁺, and the test compound or vehicle control.
- Initiate the reaction by adding the fluorogenic SIRT2 substrate.
- Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
- Stop the reaction by adding the SIRT2 Developer solution.

- Incubate for a further period to allow for the development of the fluorescent signal.
- Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
- Calculate the percentage of inhibition and determine the IC50 value.

Cell Viability Assay

This assay determines the effect of **HSP70/SIRT2-IN-1** on the proliferation and viability of cancer cells.

Materials:

- Cancer cell line of interest (e.g., breast cancer, lung cancer)
- Complete cell culture medium
- **HSP70/SIRT2-IN-1**
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- 96-well clear or opaque plates (depending on the assay)
- Plate reader (absorbance or luminescence)

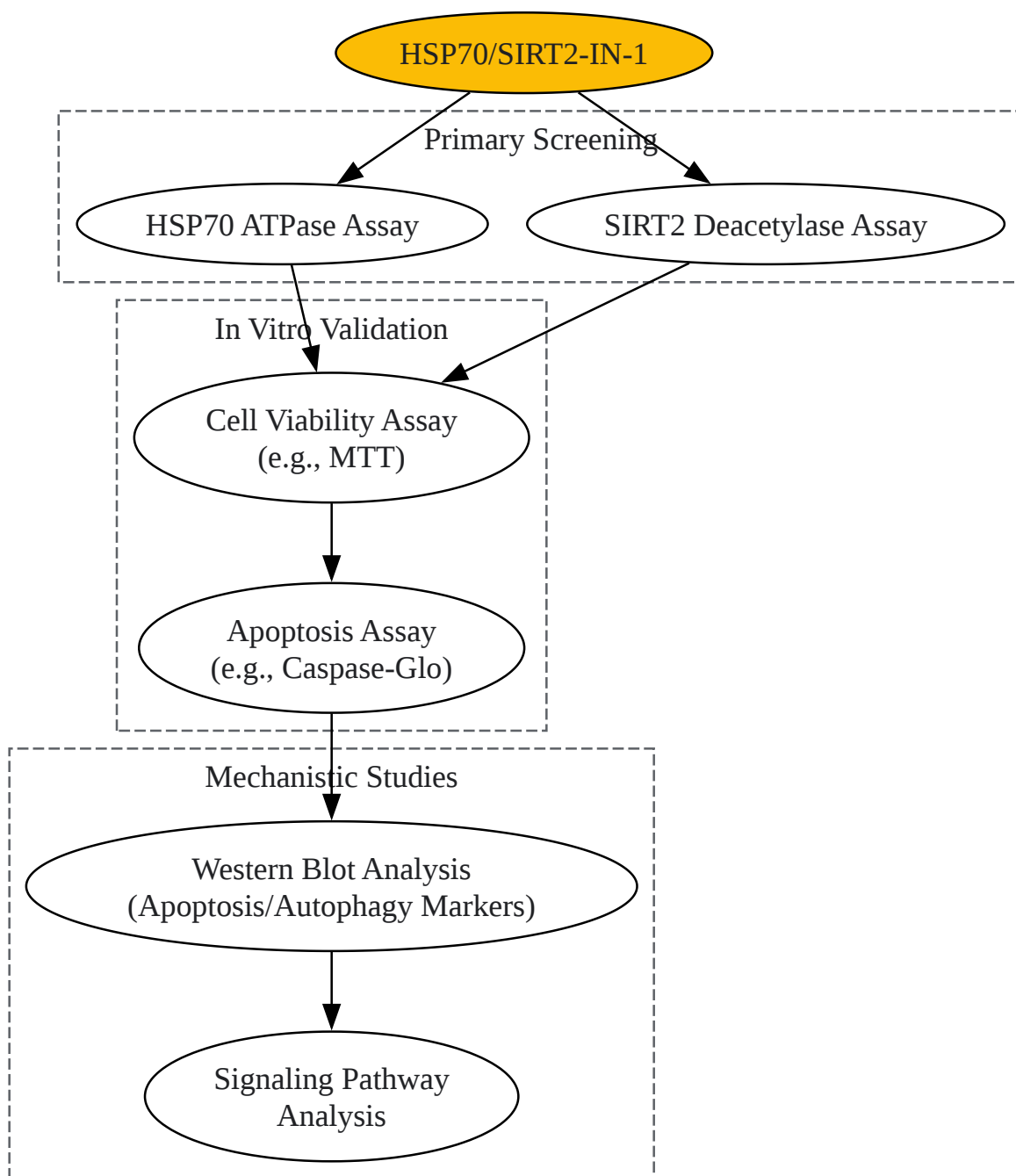
Procedure:

- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
- Treat the cells with a range of concentrations of **HSP70/SIRT2-IN-1**. Include a vehicle-only control.
- Incubate the cells for a specified period (e.g., 48 or 72 hours).
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for color or signal development.

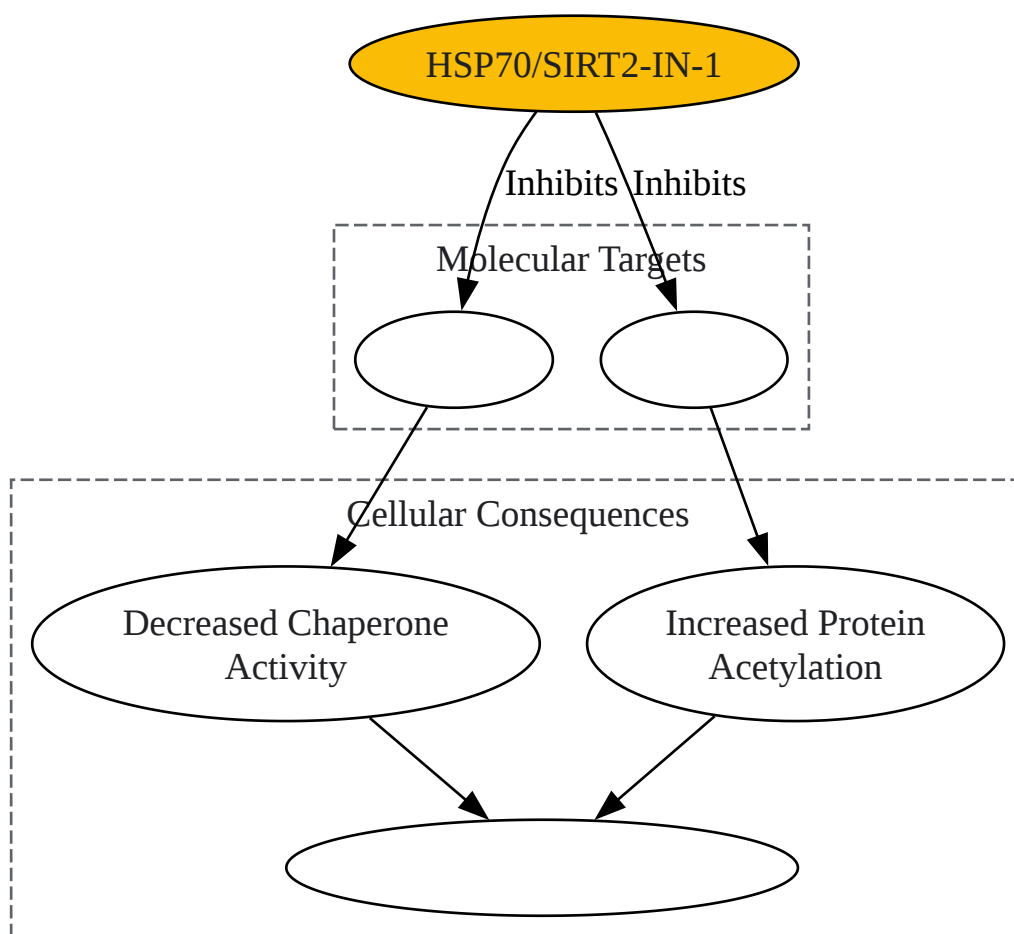
- Measure the absorbance or luminescence using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for evaluating a dual HSP70/SIRT2 inhibitor and the logical relationship of its inhibitory action.



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Conclusion

HSP70/SIRT2-IN-1 is a valuable chemical probe for the dual inhibition of HSP70 and SIRT2. Its utility lies in the ability to simultaneously interrogate two key cellular regulators, offering a unique approach to dissecting their complex interplay in health and disease. While further characterization of its inhibitory profile against HSP70 and its specific effects on downstream signaling pathways is warranted, the available data and established experimental protocols provide a solid foundation for its use in oncology, neurodegeneration, and other areas of biomedical research. This technical guide serves as a comprehensive resource for researchers looking to employ **HSP70/SIRT2-IN-1** in their studies.

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References

- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Vincristine ablation of Sirt2 induces cell apoptosis and mitophagy via Hsp70 acetylation in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heat shock protein 20 promotes sirtuin 1-dependent cell proliferation in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - Park - Translational Cancer Research [tcr.amegroups.org]
- 6. refp.cohlife.org [refp.cohlife.org]
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